molecular formula C9H12ClNO B578192 4-(1-Aminocyclopropyl)phenol hydrochloride CAS No. 1266158-02-4

4-(1-Aminocyclopropyl)phenol hydrochloride

Cat. No.: B578192
CAS No.: 1266158-02-4
M. Wt: 185.651
InChI Key: AMEKKMYEYUTEMW-UHFFFAOYSA-N
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Description

4-(1-Aminocyclopropyl)phenol hydrochloride is a chemical compound with the molecular formula C9H11NO.ClH. It is a cyclopropyl derivative of phenol and has gained attention in the field of medical research due to its potential therapeutic effects. The compound is known for its potent biological activity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminocyclopropyl)phenol hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group is introduced to the phenol ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or cyclopropylcarbinyl chloride in the presence of a base.

    Amination: The introduction of the amino group is carried out through a nucleophilic substitution reaction. This involves the reaction of the cyclopropylphenol with an amine source, such as ammonia or an amine derivative, under suitable conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminocyclopropyl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenol groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Amines and other reduced nitrogen-containing compounds.

    Substitution: Various substituted phenols and amines, depending on the reagents used.

Scientific Research Applications

4-(1-Aminocyclopropyl)phenol hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its biological activity and potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and other medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(1-Aminocyclopropyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminocyclopropyl)phenol: The free base form of the compound without the hydrochloride salt.

    Cyclopropylphenol Derivatives: Other compounds with similar cyclopropyl and phenol structures but different substituents.

    Aminophenol Derivatives: Compounds with amino and phenol groups but different structural configurations.

Uniqueness

4-(1-Aminocyclopropyl)phenol hydrochloride is unique due to its specific combination of a cyclopropyl group, an amino group, and a phenol group. This unique structure contributes to its distinct biological activity and potential therapeutic effects, setting it apart from other similar compounds.

Properties

IUPAC Name

4-(1-aminocyclopropyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9(5-6-9)7-1-3-8(11)4-2-7;/h1-4,11H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEKKMYEYUTEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857459
Record name 4-(1-Aminocyclopropyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266158-02-4
Record name 4-(1-Aminocyclopropyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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